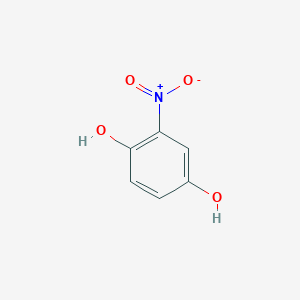

2-Nitrobenzol-1,4-diol

Übersicht

Beschreibung

2-Nitrobenzene-1,4-diol, also known as 2-Nitrohydroquinone, is a chemical compound with the molecular formula C6H5NO4 . It is used in the manufacturing of pharmaceuticals and other chemical substances .

Synthesis Analysis

The synthesis of benzene derivatives like 2-Nitrobenzene-1,4-diol often involves electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of 2-Nitrobenzene-1,4-diol consists of a benzene ring with nitro (NO2) and hydroxyl (OH) groups attached. The molecular weight is 155.11 g/mol . The InChI representation isInChI=1S/C6H5NO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H . Chemical Reactions Analysis

Oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen has been achieved . Mechanistic investigations suggest the formation of a deprotonated σH adduct .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitrobenzene-1,4-diol include a molecular weight of 155.11 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen

Grüne Synthese von Nitrobenzol

2-Nitrobenzol-1,4-diol spielt eine entscheidende Rolle bei der grünen Synthese von Nitrobenzol. Natürliche Zeolith- und sulfatierte natürliche Zeolith-Katalysatormaterialien wurden erfolgreich hergestellt und als Ersatz für die Rolle eines Schwefelsäurekatalysators bei der Synthese von Nitrobenzol eingesetzt . Die Behandlung von natürlichem Zeolith mit Schwefelsäure führte zu Veränderungen seiner physikalischen und chemischen Eigenschaften .

Herstellung von Paracetamol

Die Synthese von PAP-Verbindungen verwendet Nitrobenzol als Vorläufer, d.h. das Vorhandensein von Nitrobenzol spielt eine entscheidende Rolle für die Aufrechterhaltung der Produktion von Paracetamol . Paracetamol wird als Schmerzmittel und fiebersenkendes Medikament verwendet .

Herstellung verschiedener Produkte

Diese nitroaromatische Verbindung ist auch essentiell für die Herstellung von Sprengstoffen, Duftstoffen, Agrochemikalien, Schmierölen, Schuhputzmitteln, Seifen usw .

Nachweis von Nitrobenzol

Eine Reihe von fluoreszierenden 2D-Zink(II)-Metall-organischen Gerüsten mit einem flexiblen dreieckigen Liganden wurden hydrothermal hergestellt. Die Fluoreszenz-Sensing-Experimente zeigten, dass alle Zn-MOFs Nitrobenzol in wässriger Lösung hochsensitiv nachweisen konnten . Dies zeigt, dass diese Materialien als fluoreszierende Sonden für den Nachweis von Nitrobenzol verwendet werden können .

Forschung in der Materialwissenschaft

this compound wird auch in verschiedenen Forschungsbereichen eingesetzt, darunter Life Science, Material Science, Chemische Synthese, Chromatographie, Analytik und viele andere .

Zwischenprodukt für die organische Synthese

Nitrobenzol (NB) ist ein weit verbreitetes Zwischenprodukt für die organische Synthese in der organischen Syntheseindustrie .

Wirkmechanismus

Target of Action

The primary target of 2-Nitrobenzene-1,4-diol is the aromatic ring structure of benzene . The six pi electrons in the benzene ring are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring structure is especially stable and is retained during reactions .

Mode of Action

The mode of action of 2-Nitrobenzene-1,4-diol involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The pathways for 2-Nitrobenzene-1,4-diol degradation provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds . The 2,4-DNT pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission . The nitrobenzene pathway links facile reduction of the nitro-substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .

Result of Action

The result of the action of 2-Nitrobenzene-1,4-diol is the formation of a substituted benzene ring . This occurs after the removal of a proton from the positively charged benzenonium intermediate formed in the first step of the reaction .

Action Environment

The action of 2-Nitrobenzene-1,4-diol can be influenced by environmental factors such as light and temperature. For example, photocatalytic degradation of similar nitro-aromatic compounds has been observed under simulated solar light irradiation . Additionally, the compound’s stability and reactivity may be affected by the presence of other substances in the environment, such as strong oxidizing agents .

Zukünftige Richtungen

The future directions for research on 2-Nitrobenzene-1,4-diol and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in various industries . As the world’s largest source of renewable aromatics, lignin valorization strategies, which focus on the disassembly of lignin into aromatic monomers like 2-Nitrobenzene-1,4-diol, could pave the way towards more profitable and more sustainable lignocellulose biorefineries .

Eigenschaften

IUPAC Name |

2-nitrobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIYYMZOGKODQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167037 | |

| Record name | 1,4-Benzenediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16090-33-8 | |

| Record name | 1,4-Benzenediol, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16090-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

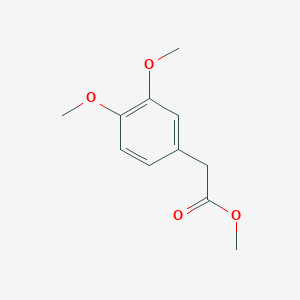

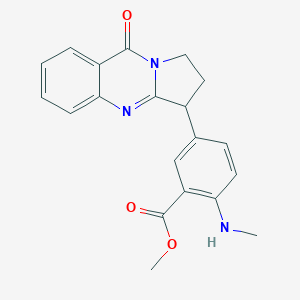

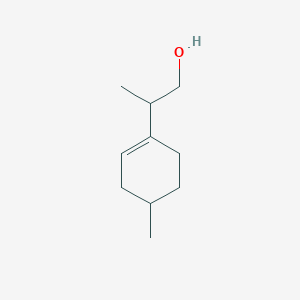

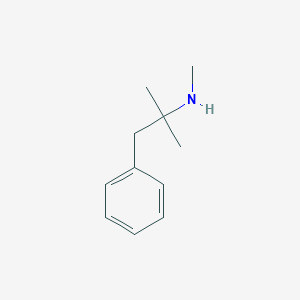

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

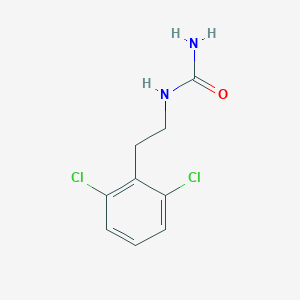

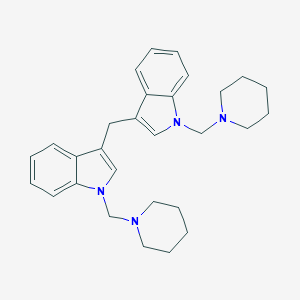

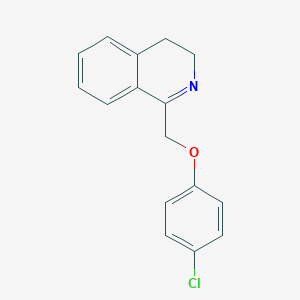

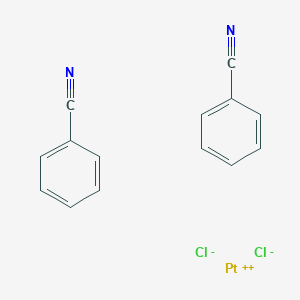

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.